N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline
Overview
Description
N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline, also known by its CAS number 1281234-03-4 , is a chemical compound with a molecular formula of C₁₄H₁₈N₄O and a molecular weight of 258.32 g/mol . It falls within the category of organic compounds and is of interest due to its potential applications in various fields.
Scientific Research Applications
Triazole Derivatives and Their Applications
Triazole derivatives, including N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline, are of great interest in the development of new drugs due to their diverse biological activities. Triazoles are a class of five-membered heterocyclic compounds that have been studied extensively for their potential uses in various therapeutic areas. The interest in triazole derivatives stems from the success of various triazole-containing drugs in the pharmaceutical market, which has prompted research into new methods of synthesis and biological evaluation of these compounds (Ferreira et al., 2013).
Synthetic Routes for Triazole Derivatives
The synthesis of 1,2,3-triazoles and their derivatives plays a crucial role in the field of drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, catalyzed by copper(I), is a pivotal reaction for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" approach provides a versatile and efficient pathway for the development of triazole derivatives with a broad spectrum of biological activities (Kaushik et al., 2019).
Proton-Conducting Polymeric Membranes
1,2,4-Triazole derivatives have shown promise in the development of proton-conducting fuel cell membranes. These materials, based on 1H-1,2,4-triazole and its polymers, offer improved thermal stability, electrochemical stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures. The unique properties of 1,2,4-triazoles and their derivatives make them suitable for creating heat-resistant, electrochemically stable, and mechanically strong membranes with potential applications in energy and chemistry (Prozorova & Pozdnyakov, 2023).
Antibacterial Activity Against Staphylococcus aureus
Recent research has highlighted the potential of 1,2,3-triazole and 1,2,4-triazole-containing hybrids as effective agents against Staphylococcus aureus, a major bacterial pathogen. These compounds, acting as inhibitors of DNA gyrase, topoisomerase IV, and other bacterial proteins, offer new avenues for the development of antibacterial agents capable of combating drug-resistant strains. The clinical use of triazole-cephalosporin and triazole-oxazolidinone hybrids for treating bacterial infections underscores the therapeutic potential of these hybrids (Li & Zhang, 2021).
properties
IUPAC Name |
N-(oxan-4-ylmethyl)-4-(1,2,4-triazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-3-14(18-11-15-10-17-18)4-2-13(1)16-9-12-5-7-19-8-6-12/h1-4,10-12,16H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPQPCYKTYBQES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=CC=C(C=C2)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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